diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl carbonate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Diallyl 2,6-dimethyl-4-(2-methylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Diallyl 2,6-dimethyl-4-(2-ethylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNWDKYHKPGDCL-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.